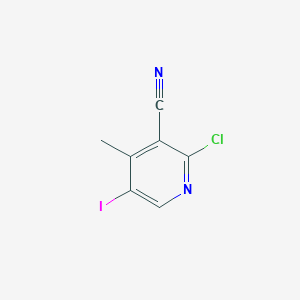

2-Chloro-5-iodo-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMWYGBBZGPZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378864-45-9 | |

| Record name | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenated Pyridine Synthesis via Nitration, Reduction, Diazotization, and Iodination

A closely related method for preparing 2-chloro-4-iodo-5-methylpyridine (a structural analogue) involves a four-step sequence starting from 2-chloro-5-methylpyridine:

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Oxidation/Nitration | React 2-chloro-5-methylpyridine with hydrogen peroxide in acetic acid at 80 °C for 5-7 h, then nitration with sulfuric and nitric acid at 100 °C for 7-10 h | Introduction of nitro group at 4-position |

| 2 | Reduction | Reduction of nitro group using iron powder and acetic acid at 80-120 °C for 2-3 h | Formation of 4-amino derivative |

| 3 | Diazotization | Diazonium salt formation using sulfuric acid and sodium nitrite at -10 °C for 1 h | Preparation for halogen substitution |

| 4 | Iodination | Reaction of diazonium salt with sodium iodide at 0 °C for 3-4 h | Formation of 2-chloro-4-iodo-5-methylpyridine |

This method is industrially scalable, provides good yields, and is adaptable for related compounds with nitrile groups, given the similar reactivity of pyridine rings.

Preparation of 2-Chloro-5-iodobenzoic Acid as a Precursor

Another approach involves preparing 2-chloro-5-iodobenzoic acid , which can serve as a precursor for further functionalization toward nicotinonitrile derivatives:

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Iodination | Iodination of methyl anthranilate with iodine compounds in methylene dichloride and glacial acetic acid at 45-50 °C | Formation of ethyl 2-amino-5-iodobenzoate |

| 2 | Sandmeyer Reaction | Diazotization of amino group with sodium nitrite in HCl at 0-5 °C, followed by copper(I) chloride catalyzed chlorination at 25-50 °C | Formation of 2-chloro-5-iodo ethyl benzoate |

| 3 | Hydrolysis | Hydrolysis with sodium hydroxide and ethanol at 70-80 °C, acidification to pH 1-2, filtration | Yielding 2-chloro-5-iodobenzoic acid |

This four-step method yields up to 80% product with high purity and is cost-effective due to inexpensive starting materials.

Adaptation to 2-Chloro-5-iodo-4-methylnicotinonitrile

To prepare This compound , the above methods can be adapted as follows:

- Start from a suitable 4-methyl-substituted pyridine or pyridine nitrile precursor.

- Employ selective nitration and reduction to introduce an amino group at the 5-position.

- Use diazotization and iodination to replace the amino group with iodine.

- Chlorinate the 2-position via Sandmeyer-type reactions or direct chlorination.

- Maintain the nitrile group through mild reaction conditions to avoid hydrolysis.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation/Nitration | Hydrogen peroxide, acetic acid; then H2SO4/HNO3 | 80; 100 | 5-7; 7-10 | High | Controls regioselectivity on pyridine ring |

| Reduction | Fe powder, acetic acid | 80-120 | 2-3 | High | Converts nitro to amino group |

| Diazotization | NaNO2, H2SO4, low temperature | -10 | 1 | High | Forms diazonium salt for substitution |

| Iodination | Sodium iodide | 0 | 3-4 | High | Replaces diazonium with iodine |

| Chlorination | Cuprous chloride, HCl (Sandmeyer reaction) | 25-50 | 5-8 | 80-90 | Introduces chlorine at 2-position |

| Hydrolysis (if needed) | NaOH, ethanol, acidification | 70-80; room temp | 2-4 | 95 | Converts esters to acids or nitriles preserved |

Research Findings and Considerations

- The use of Sandmeyer reactions enables selective halogenation on aromatic and heteroaromatic rings with good yields and scalability.

- Maintaining mild reaction temperatures during diazotization and iodination is critical to prevent decomposition.

- The choice of solvents like acetic acid, methylene dichloride, and ethanol influences reaction rates and product purity.

- The nitrile group is stable under the described conditions but requires avoidance of strong hydrolytic or reductive environments.

- The sequence of halogenation is important: typically, chlorination precedes iodination to exploit reactivity differences.

- Purification steps such as filtration, washing with alcohol, and vacuum drying enhance product purity (>98% achievable).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Chloro-5-iodo-4-methylnicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases.

Material Science: It is used in the development of advanced materials with specific electronic properties.

Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-iodo-5-methylpyridine

- 2-Chloro-4-iodo-3-methylpyridine

- 2-Chloro-6-iodo-5-methylpyridin-3-ol

Uniqueness

2-Chloro-5-iodo-4-methylnicotinonitrile is unique due to the presence of both chlorine and iodine atoms along with a nitrile group on the pyridine ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Chloro-5-iodo-4-methylnicotinonitrile (CAS No. 1378864-45-9) is a heterocyclic organic compound characterized by its unique molecular structure, which includes a chlorine atom, an iodine atom, and a nitrile group attached to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.48 g/mol. The presence of both halogens (chlorine and iodine) along with the nitrile group enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or toxicity profiles.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

A series of studies have explored the pharmacological effects of related compounds, providing insights into the potential activities of this compound:

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Notable Activities |

|---|---|---|

| 2-Chloro-4-iodo-5-methylpyridine | 0.81 | Antimicrobial |

| 5-Iodo-6-methylnicotinonitrile | 0.75 | Anticancer |

| 2-Chloro-3-iodopyridin-4-amines | 0.75 | Enzyme inhibition |

The similarity index indicates structural resemblance which often correlates with similar biological activities; however, the unique combination of substituents on the pyridine ring in this compound may confer distinct pharmacological properties.

Q & A

Q. Q1. What are the recommended safety protocols for handling 2-chloro-5-iodo-4-methylnicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use P95 or P1 respirators for low exposure and OV/AG/P99 or ABEK-P2 respirators for higher concentrations to mitigate inhalation risks. Full-body protective suits and gloves are mandatory to prevent dermal contact .

- Environmental Controls: Avoid discharge into drainage systems; use fume hoods and local exhaust ventilation to minimize airborne dispersion .

- First Aid: For eye exposure, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

Q. Q2. How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Compare experimental data with computational predictions (e.g., PubChem’s InChI key or SMILES strings) .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and cross-reference retention times with certified standards. Report purity as ≥95% (GC) for reproducibility .

Q. Q3. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at ≤-20°C. Monitor for decomposition products (e.g., iodine release) via periodic FTIR or TGA analysis .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, iodine’s electrophilicity in Suzuki-Miyaura couplings can be modeled using Gaussian or ORCA software .

- Kinetic Studies: Use Arrhenius plots to correlate temperature with reaction rates. Validate predictions via experimental trials with Pd(PPh₃)₄ catalysts .

Q. Q5. What experimental strategies resolve contradictory data in halogen displacement reactions involving this compound?

Methodological Answer:

- Controlled Variable Testing: Systematically vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and ligands (XPhos vs. SPhos) to isolate factors affecting iodine vs. chlorine reactivity .

- Isotopic Labeling: Use ¹²⁷I NMR to track iodine displacement efficiency. Compare with GC-MS data to confirm product ratios .

Q. Q6. How can researchers design a scalable synthesis route for this compound?

Methodological Answer:

- Stepwise Optimization:

- Iodination: React 2-chloro-4-methylnicotinonitrile with ICl in acetic acid at 80°C (yield: ~75%) .

- Purification: Use column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization in ethanol.

- Scale-Up: Implement continuous flow reactors to enhance safety and yield consistency. Monitor exothermicity via in-line IR spectroscopy .

Research Reproducibility Guidelines

- Synthesis Documentation: Report detailed procedures (e.g., reaction time, molar ratios) in supplementary materials. For multi-step syntheses, include characterization data for intermediates .

- Data Transparency: Deposit raw spectral data (NMR, MS) in public repositories like PubChem or Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.